molecular formula C₅₀H₉₄N₂O₈S B1152486 7-Epi-lincomycin 2,7-Dipalmitate

7-Epi-lincomycin 2,7-Dipalmitate

Cat. No.: B1152486
M. Wt: 883.35
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualizing 7-Epi-lincomycin 2,7-Dipalmitate as a Lincomycin (B1675468) Derivative

This compound is recognized primarily as a derivative and an impurity of lincomycin. clearsynth.com Its name delineates its specific structural modifications from the parent lincomycin molecule. The term "7-Epi" signifies an epimerization at the seventh carbon position, meaning the stereochemical configuration at this center is inverted relative to lincomycin. axios-research.comaxios-research.com Additionally, "2,7-Dipalmitate" indicates the esterification of the hydroxyl groups at the second and seventh carbon atoms with palmitic acid, a common saturated fatty acid. molcan.com These modifications result in a molecule with a significantly different chemical profile compared to lincomycin.

The presence of this compound is often noted in the context of lincomycin synthesis and purification, where it can arise as a by-product. Its identification and characterization are crucial for ensuring the purity and quality of lincomycin-based pharmaceutical products.

Overview of the Lincosamide Antibiotic Scaffold

Lincosamides are a class of antibiotics characterized by a common structural framework. This scaffold consists of an amino acid, specifically a substituted pyrrolidine (B122466) ring (propylhygric acid in the case of lincomycin), linked via an amide bond to a sugar moiety, which is an eight-carbon aminothio sugar called α-methylthiolincosamine. nih.gov

The antibacterial activity of lincosamides stems from their ability to inhibit protein synthesis in susceptible bacteria. They bind to the 50S subunit of the bacterial ribosome, interfering with the peptidyl transferase reaction and thereby halting the elongation of the polypeptide chain. This mechanism of action makes them effective against a range of Gram-positive bacteria.

Historical Development and Discovery Pertaining to Lincomycin Analogs

The journey of lincosamide antibiotics began with the discovery of lincomycin in the 1950s, isolated from the soil bacterium Streptomyces lincolnensis found in Lincoln, Nebraska. nih.gov Following its discovery, extensive research was undertaken to synthesize analogs of lincomycin with improved properties.

This led to the development of clindamycin (B1669177), a semi-synthetic derivative where the 7-hydroxyl group of lincomycin is replaced by a chlorine atom with an inversion of stereochemistry. Clindamycin exhibited enhanced antibacterial activity and better oral absorption compared to its parent compound. The exploration of modifications at various positions of the lincomycin scaffold, including the C-7 position, has been a continuous area of research to generate novel derivatives with potent antibacterial activities. nih.gov The synthesis of various esters and epimers, such as this compound, is a part of this broader effort to understand the structure-activity relationships within the lincosamide class. nih.gov

Properties

Molecular Formula

C₅₀H₉₄N₂O₈S

Molecular Weight

883.35

Synonyms

_x000B_

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of 7 Epi Lincomycin 2,7 Dipalmitate

Chemical Synthesis Pathways to 7-Epi-lincomycin 2,7-Dipalmitate

The generation of this compound involves multi-step chemical processes. These pathways often start from the naturally produced lincomycin (B1675468) and involve stereoselective modifications and esterification reactions.

Stereoselective Synthesis Approaches

Stereocontrolled synthesis is crucial for producing specific isomers of lincomycin derivatives. The inversion of the C-7 hydroxyl group from the (R) to the (S) configuration to create the "epi" form is a key step. This can be achieved through methods like the Mitsunobu reaction or by introducing a suitable leaving group at the C-7 position followed by nucleophilic substitution with inversion of stereochemistry. nih.gov For instance, the synthesis of 7-epi-lincosamine precursors has been a focus of research to control the stereochemistry at this critical position. acs.org

Esterification and Acylation Strategies

The addition of dipalmitate groups at the 2 and 7 positions is accomplished through esterification. This involves reacting the hydroxyl groups of 7-epi-lincomycin with palmitoyl (B13399708) chloride or another activated form of palmitic acid. The reaction conditions, including the choice of solvent and base, are optimized to favor the formation of the desired diester. Such modifications are intended to alter the physicochemical properties of the parent compound. The synthesis of lincomycin-7-monoesters and 2,7-dialkylcarbonate esters has also been explored, highlighting the versatility of esterification in creating lincomycin derivatives. nih.govnih.gov

Precursor Compounds and Intermediate Derivatization in Lincosamide Synthesis

The synthesis of complex lincosamide derivatives relies on the availability of key precursor compounds and the ability to derivatize intermediates effectively. The biosynthesis of lincomycin itself involves the condensation of an amino acid, 4-propyl-L-proline, and an amino sugar, methylthiolincosamide. wikipedia.orgnih.gov

In synthetic and semi-synthetic approaches, intermediates such as methyl α-thiolincosaminide are pivotal starting materials for modifications at various positions of the lincomycin scaffold. nih.gov For example, to create diverse analogs, various substituted proline intermediates can be prepared and subsequently coupled with the thiolincosamide moiety. lookchem.com This modular approach allows for the systematic exploration of structure-activity relationships.

Optimization of Synthetic Conditions for High Purity and Yield

Achieving high purity and yield is a critical aspect of chemical synthesis. For lincosamide derivatives, this involves optimizing each step of the reaction sequence. Factors such as reaction temperature, time, stoichiometry of reactants, and the choice of catalysts and protecting groups are carefully controlled. For instance, palladium-catalyzed cross-coupling reactions have been employed for modifications at the C-7 position, requiring careful optimization of the catalyst system and reaction conditions. nih.gov The use of protecting groups, such as trimethylsilyl (B98337) (TMS) groups, is common to selectively protect certain hydroxyl groups while others are being modified. nih.gov Subsequent deprotection steps must also be optimized to ensure the integrity of the final product.

Chemoenzymatic Synthesis Approaches for Lincomycin Derivatives

Chemoenzymatic synthesis combines the precision of enzymatic reactions with the versatility of chemical synthesis. This approach can offer advantages in terms of stereoselectivity and milder reaction conditions. For example, enzymes can be used to catalyze specific steps in the biosynthetic pathway of lincomycin, which can then be followed by chemical modifications. researchgate.net While specific chemoenzymatic routes to this compound are not extensively documented in the provided results, the principle has been applied to the synthesis of other lincosamide derivatives, suggesting its potential applicability.

Structural Modifications and Analog Generation

The generation of analogs through structural modifications is a key strategy to develop new compounds with enhanced properties. For lincomycin, modifications have been explored at multiple positions, including C-6, C-7, and the proline ring. nih.govlookchem.com These modifications aim to overcome challenges such as antibiotic resistance. For example, introducing different substituents at the C-7 position via a sulfur atom has been shown to yield compounds with potent antibacterial activities. nih.gov The synthesis of bicyclic amino acid moieties as novel scaffolds for lincosamide analogs has also been investigated, leading to derivatives with superior activity compared to existing drugs. harvard.edu

Molecular Mechanisms of Action and Biological Activity Profiles Excluding Clinical Outcomes

Ribosomal Target Interaction and Protein Synthesis Inhibition by Lincosamides

Lincosamides, the class of antibiotics to which 7-Epi-lincomycin 2,7-Dipalmitate belongs, exert their antibacterial effect by inhibiting protein synthesis within bacterial cells. patsnap.com The primary mechanism involves binding to the 50S subunit of the bacterial ribosome, a crucial component of the cellular machinery responsible for translating messenger RNA (mRNA) into proteins. patsnap.comyoutube.comrxreasoner.com This interaction disrupts the elongation phase of protein synthesis, ultimately leading to a bacteriostatic effect where bacterial growth and replication are halted. youtube.comrxreasoner.com The binding of lincosamides is specific to the peptidyl transferase center (PTC) of the 23S ribosomal RNA (rRNA), a key catalytic site on the 50S subunit. patsnap.comasm.org

The binding site for lincosamides is located on the large 50S ribosomal subunit at or near the peptidyl transferase center (PTC). patsnap.com This pocket is situated at the entrance of the nascent peptide exit tunnel, the channel through which newly synthesized polypeptide chains emerge from the ribosome. patsnap.com Crystal structure analyses of ribosomes complexed with lincosamides like lincomycin (B1675468) and its derivative, clindamycin (B1669177), have provided detailed insights into this interaction. researchgate.netresearchgate.netnih.gov

The binding is primarily governed by interactions with specific nucleotides of the 23S rRNA. nih.gov Key nucleotides involved in forming hydrogen bonds and other contacts include A2058, A2059, and A2503. researchgate.netpnas.org The sugar moiety of the lincosamide molecule, α-methylthiolincosamine (α-MTL), is a major determinant for this targeting, as it interacts extensively with these 23S rRNA nucleotides. nih.gov The binding pocket for lincosamides partially overlaps with that of macrolide antibiotics, which explains the observed cross-resistance between these two classes, often mediated by methylation of nucleotide A2058. nih.govnih.gov Chemical footprinting studies have further refined the understanding of the binding site, showing that clindamycin protects nucleotides A2451 and A2602 (located in the A-site) and G2505 (near the P-site) from chemical probes, indicating a complex, multi-step interaction with the PTC. nih.govresearchgate.net

The binding of a lincosamide molecule to the 50S subunit physically obstructs the process of protein chain elongation. By occupying a critical space within the peptidyl transferase center, the antibiotic interferes with the correct positioning of aminoacyl-tRNA molecules at the acceptor (A) site and the peptidyl (P) site. nih.gov This steric hindrance prevents the PTC from efficiently catalyzing the formation of peptide bonds, the fundamental step in elongating the polypeptide chain.

Furthermore, the interaction blocks the ribosomal exit tunnel, which impedes the progression of the nascent peptide. patsnap.com This blockade effectively halts the translocation process, a step where the ribosome moves along the mRNA to read the next codon. patsnap.com An alternative model suggests that the primary mechanism of inhibition by lincosamides is the stimulation of peptidyl-tRNA dissociation from the ribosome. nih.gov According to this model, the antibiotics permit the synthesis of very short peptides, but these nascent chains prematurely detach from the ribosome as peptidyl-tRNAs, thereby aborting the synthesis of functional proteins. nih.gov

Stereochemical Influence on Ribosomal Binding and Activity

The three-dimensional arrangement of atoms, or stereochemistry, within an antibiotic molecule is a critical factor that dictates its binding affinity to the ribosomal target and, consequently, its biological activity. For the lincosamide class, structure-activity relationship studies have demonstrated that the specific configuration of substituents can dramatically influence antibacterial potency. nih.gov

A prime example of stereochemistry's importance is seen in the comparison between lincomycin and its semisynthetic derivative, clindamycin. Clindamycin is distinguished from lincomycin by the substitution of the C7 hydroxyl group with a chlorine atom and, crucially, an inversion of the stereochemistry at this C7 position. nih.gov This altered stereochemistry at C7 influences how the molecule fits into the ribosomal binding pocket and can affect the stability of the drug-ribosome complex differently than lincomycin. nih.gov Although the fundamental binding interactions with key 23S rRNA nucleotides remain similar, the change at C7 is a key factor in clindamycin's generally enhanced antibacterial activity. nih.gov

The compound "this compound" contains the designation "7-Epi," which signifies that its stereochemistry at the C7 carbon is different from that of the parent lincomycin molecule (epimers are stereoisomers that differ in configuration at only one stereogenic center). Given that substitutions and stereochemical configuration at the C7 position are known to be critical for the activity of lincosamides, it is expected that this epimerization significantly impacts the molecule's interaction with the bacterial ribosome. nih.gov

Antimicrobial Spectrum Analysis (In Vitro and Preclinical Models, Non-Human)

Lincosamides are primarily active against Gram-positive bacteria and a range of anaerobic bacterial species. researchgate.netnih.gov Their spectrum of activity is a direct consequence of their ability to bind effectively to the ribosomes of these organisms.

Lincosamides demonstrate potent in vitro activity against a variety of Gram-positive cocci. This includes clinically relevant species such as Staphylococcus aureus (methicillin-susceptible strains), Streptococcus pneumoniae, and Streptococcus pyogenes. rxreasoner.com The efficacy is typically measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. Studies have shown that sub-MIC concentrations of lincomycin can also interfere with bacterial processes such as biofilm formation in S. aureus. frontiersin.org

Bacterial SpeciesCompoundMIC Range (µg/mL)Reference
Staphylococcus aureusLincomycin1.0 nih.gov
Staphylococcus aureusClindamycin0.06 - 0.12 nih.gov
Staphylococcus epidermidisClindamycin0.06 - 0.12 nih.gov
Mycoplasma synoviaeLincomycin0.5 - 32 nih.gov

A distinguishing feature of the lincosamide class is its effectiveness against many anaerobic bacteria, which are often resistant to other classes of antibiotics. researchgate.net This includes both Gram-positive and Gram-negative anaerobes. Their activity against species such as Bacteroides fragilis has been well-documented. asm.org Generally, clindamycin shows greater potency against anaerobes compared to lincomycin, with MIC values for lincomycin often being several-fold higher than those for clindamycin against the same organism. asm.org

Bacterial SpeciesCompoundMIC Range (µg/mL)MIC90 (µg/mL)Reference
Bacteroides fragilis groupLincomycin0.2 - >12864 asm.org
Bacteroides fragilis groupClindamycin≤0.06 - >128>128 nih.gov
Clostridium perfringensLincomycin0.8 - 6.2N/A asm.org
Gram-positive anaerobic cocciClindamycin≤0.03 - 40.25 researchgate.net

Investigating Mechanisms of Bacterial Resistance to Lincosamides (e.g., ribosomal methylation)

Resistance to lincosamide antibiotics, such as lincomycin and its derivatives, poses a significant challenge in clinical practice. The primary mechanism of acquired resistance involves the modification of the drug's target site within the bacterial ribosome. This alteration prevents the antibiotic from binding effectively, thereby rendering it inactive.

The most prevalent mechanism of resistance to macrolide-lincosamide-streptogramin B (MLSB) antibiotics is the post-transcriptional methylation of 23S ribosomal RNA (rRNA). nih.govnih.gov This process is mediated by a family of enzymes known as erythromycin (B1671065) ribosome methylases (Erm). These enzymes add one or two methyl groups to a specific adenine (B156593) residue (A2058 in Escherichia coli numbering) within the peptidyl transferase center of the 50S ribosomal subunit. This methylation event reduces the binding affinity of lincosamides and other MLSB antibiotics to the ribosome, leading to bacterial resistance. nih.gov

Another described mechanism of resistance involves mutations in the 23S rRNA or ribosomal proteins. These genetic alterations can also lead to a conformational change in the ribosome, hindering the binding of lincosamide antibiotics.

Furthermore, bacteria can acquire resistance through enzymatic inactivation of the antibiotic or via active efflux pumps that expel the drug from the bacterial cell. nih.govnih.gov However, target-site modification through ribosomal methylation remains the most clinically significant mechanism of resistance to lincosamides.

Comparative Analysis of Biological Activity with Parent Lincomycin and Clindamycin

Lincomycin is a naturally occurring lincosamide produced by the bacterium Streptomyces lincolnensis. Clindamycin is a semi-synthetic derivative of lincomycin, created by the substitution of the 7-hydroxyl group with a chlorine atom. This chemical modification results in enhanced antibacterial activity and improved oral absorption compared to its parent compound. "this compound" is a diester derivative of lincomycin, and while it is suggested to possess antibacterial properties, detailed comparative studies on its biological activity in relation to lincomycin and clindamycin are not extensively available in the public domain. pharmaffiliates.com

Both lincomycin and clindamycin are bacteriostatic agents that inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. nih.govnih.gov Their spectrum of activity is primarily directed against Gram-positive bacteria and anaerobic pathogens. nih.gov Clindamycin generally exhibits greater potency against these organisms than lincomycin. nih.gov

The enhanced activity of clindamycin is attributed to its increased affinity for the bacterial ribosome and better penetration into bacterial cells. It is particularly effective against anaerobic bacteria, making it a crucial therapeutic option for infections caused by these organisms.

Below is a comparative table summarizing the general biological activity profiles of Lincomycin and Clindamycin based on available data. Specific activity data for "this compound" is not sufficiently available for a direct comparison.

FeatureLincomycinClindamycin
Source Natural product from Streptomyces lincolnensisSemi-synthetic derivative of lincomycin
Mechanism of Action Inhibits bacterial protein synthesis by binding to the 50S ribosomal subunitInhibits bacterial protein synthesis by binding to the 50S ribosomal subunit
Spectrum of Activity Primarily Gram-positive bacteria and some anaerobesBroader spectrum against Gram-positive bacteria and a wider range of anaerobes
Potency Generally less potent than clindamycinMore potent than lincomycin, especially against anaerobes
Oral Absorption Incomplete and variableWell-absorbed orally

Analytical Characterization and Quality Control in Research Settings

Chromatographic Techniques for Separation and Purification

Chromatography is fundamental to the analysis of pharmaceutical compounds, enabling the separation of complex mixtures into individual components. For a molecule like 7-Epi-lincomycin 2,7-Dipalmitate, both high-performance liquid chromatography and gas chromatography serve distinct and critical roles.

High-Performance Liquid Chromatography (HPLC) is the primary technique for the purity assessment and quantification of lincomycin (B1675468) and its related compounds, including its ester derivatives. The development of a stability-indicating HPLC method is essential for separating this compound from the parent drug, other epimers, and potential degradation products.

Method development typically involves optimizing the mobile phase composition, column type, flow rate, and detection wavelength. Reversed-phase HPLC (RP-HPLC) is commonly employed, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase. A gradient elution, where the mobile phase composition is changed over time, is often necessary to achieve adequate separation of compounds with differing polarities, such as lincomycin and its more lipophilic dipalmitate ester. Validation of the HPLC method is performed according to ICH guidelines to ensure it is accurate, precise, linear, and specific for the intended analysis. nih.gov

Table 1: Illustrative HPLC Parameters for Analysis of Lincomycin and Related Compounds

ParameterTypical Conditions
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) nih.gov
Mobile Phase A mixture of acetonitrile (B52724) and a phosphate (B84403) buffer nih.gov
Elution Mode Gradient
Flow Rate 1.0 mL/min nih.gov
Detection UV at 210-220 nm nih.govmdpi.com
Injection Volume 20 µL mdpi.com

While HPLC is suitable for analyzing the intact this compound molecule, Gas Chromatography (GC) is a powerful tool for analyzing its fatty acid components. The compound contains two palmitate ester groups. To analyze these, the molecule must first undergo hydrolysis to cleave the ester bonds, releasing the palmitic acid. This is followed by a derivatization step, typically methylation, to convert the fatty acids into their more volatile and thermally stable Fatty Acid Methyl Esters (FAMEs). restek.com

The resulting FAME mixture is then analyzed by GC, often with a flame ionization detector (FID). gcms.cz This analysis confirms the identity and quantity of the esterified fatty acids, providing indirect structural confirmation of the original molecule. High-polarity cyanopropyl or polyethylene (B3416737) glycol (Carbowax-type) capillary columns are typically used to achieve efficient separation of different FAMEs. restek.comgcms.cz

Mass Spectrometry (MS) for Structural Confirmation and Impurity Profiling

Mass Spectrometry (MS) is an indispensable tool for the structural confirmation of this compound. It provides precise mass-to-charge ratio (m/z) information, allowing for the determination of the molecular weight and elemental composition. The molecular formula of this compound is C₅₀H₉₄N₂O₈S, with a corresponding molecular weight of approximately 883.35 g/mol .

Electrospray Ionization (ESI) is a soft ionization technique well-suited for large, thermally labile molecules like this compound. When coupled with HPLC (LC-MS), it allows for the mass analysis of compounds as they elute from the column. In positive ion mode, ESI typically generates the protonated molecule [M+H]⁺. For this compound, this would correspond to an ion at an m/z value of approximately 884.35. High-resolution mass spectrometry can further confirm the elemental composition by providing a highly accurate mass measurement.

Tandem Mass Spectrometry (MS/MS) provides deeper structural insights by inducing fragmentation of a selected precursor ion (e.g., the [M+H]⁺ ion) and analyzing the resulting product ions. researchgate.net The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of its different components.

For this compound, MS/MS analysis would be expected to show characteristic losses corresponding to the two palmitoyl (B13399708) groups. The fragmentation pathways can help to confirm the locations of the ester linkages and the integrity of the core 7-epi-lincomycin structure. This technique is crucial for distinguishing between isomers and identifying unknown impurities. nih.gov

Table 2: Predicted Key Fragmentation Pathways for [M+H]⁺ of this compound

Precursor Ion (m/z)Key Fragment Ion (m/z)Neutral LossStructural Interpretation
~884.4~628.4C₁₆H₃₂O₂ (Palmitic Acid)Loss of one palmitoyl group
~884.4~372.32 x C₁₆H₃₂O₂ (Palmitic Acid)Loss of both palmitoyl groups
~628.4~372.3C₁₆H₃₂O₂ (Palmitic Acid)Sequential loss of the second palmitoyl group
~372.3Various-Fragmentation of the 7-epi-lincomycin core

Spectroscopic Methods for Structural Elucidation (e.g., NMR, IR)

Alongside mass spectrometry, spectroscopic methods provide detailed information about the compound's functional groups and three-dimensional structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for complete structural elucidation.

¹H NMR would reveal signals corresponding to the protons of the sugar moiety, the propyl-proline ring system, the N-methyl and S-methyl groups, and the long alkyl chains of the two palmitate groups. The integration of these signals would confirm the number of protons in each part of the molecule.

¹³C NMR would show distinct signals for the carbonyl carbons of the ester and amide groups, the carbons of the sugar and proline rings, and the carbons of the alkyl chains.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for:

O-H stretching (from hydroxyl groups)

C-H stretching (from alkyl chains)

C=O stretching (strong bands for the ester and amide carbonyls)

N-H stretching (from the amide group)

Stability Studies and Degradation Pathway Identification (In Vitro)

The stability of a pharmaceutical compound is a critical parameter that influences its quality, efficacy, and storage conditions. In a research setting, understanding the degradation pathways of a molecule like this compound is fundamental for the development of stable formulations and for the accurate interpretation of experimental results. In vitro stability studies are designed to expose the compound to various stress conditions to identify potential degradation products and elucidate the mechanisms of decomposition.

Hydrolysis is a primary degradation pathway for ester-containing compounds such as this compound. This process involves the cleavage of the ester linkages at the 2 and 7 positions by water, leading to the formation of the corresponding monoesters and ultimately 7-Epi-lincomycin, along with palmitic acid. The rate of hydrolysis is significantly influenced by pH and temperature.

While specific studies on this compound are not extensively documented in publicly available literature, the hydrolytic degradation of the parent compound, lincomycin, provides valuable insights. Studies on lincomycin hydrochloride have shown that its degradation follows first-order kinetics and is pH-dependent. The greatest stability for lincomycin is observed at approximately pH 4. It is reasonable to infer that this compound would also exhibit pH-dependent hydrolytic stability. The presence of the two bulky palmitate groups may offer some steric hindrance, potentially influencing the rate of hydrolysis compared to a less substituted derivative.

Table 1: Illustrative pH-Dependent Hydrolysis of Lincomycin at an Elevated Temperature

pHConditionKey FindingsImplication for this compound
Acidic (e.g., pH 2)Accelerated degradationLincomycin is least stable at highly acidic pH.The ester linkages of the dipalmitate derivative are likely susceptible to acid-catalyzed hydrolysis.
Near Neutral (e.g., pH 4)Optimal stabilityLincomycin exhibits its greatest stability.Formulations of this compound may be most stable in a slightly acidic environment.
Basic (e.g., pH 8)Increased degradationDegradation rate increases in alkaline conditions.Base-catalyzed hydrolysis of the ester groups would be a significant degradation pathway.

Note: This table is based on the degradation behavior of the parent compound, lincomycin, and is intended to be illustrative of the expected behavior of this compound.

Oxidation is another critical degradation pathway for many pharmaceutical compounds. For this compound, the primary site susceptible to oxidation is the sulfur atom of the thiomethyl group, a feature inherited from its lincomycin core. Oxidative stress can lead to the formation of sulfoxide (B87167) and sulfone derivatives.

Forced degradation studies on lincomycin hydrochloride have demonstrated its susceptibility to oxidative degradation, particularly in the presence of oxidizing agents like hydrogen peroxide. It is highly probable that this compound would undergo similar oxidative transformations. The palmitate esters are generally not susceptible to oxidation under typical in vitro conditions.

Table 2: Potential Oxidative Degradation Products of this compound

Degradation ProductSite of ModificationOxidative Change
This compound sulfoxideThiomethyl groupAddition of one oxygen atom to the sulfur
This compound sulfoneThiomethyl groupAddition of two oxygen atoms to the sulfur

Quantification Methodologies for Research Purposes (e.g., isotopic labeling for internal standards)

Accurate quantification of this compound in various matrices is essential for a wide range of research applications, from pharmacokinetic studies to formulation development. Due to the complexity of biological and chemical samples, highly selective and sensitive analytical methods are required. Mass spectrometry (MS), often coupled with liquid chromatography (LC-MS), is the technique of choice for this purpose.

A cornerstone of accurate quantification by LC-MS is the use of an appropriate internal standard. An ideal internal standard should have physicochemical properties very similar to the analyte of interest but be distinguishable by the mass spectrometer. Isotopic labeling is the gold standard for creating such internal standards.

For the quantification of this compound, an isotopically labeled version, such as this compound-d62, serves as an excellent internal standard pharmaffiliates.com. In this labeled compound, 62 hydrogen atoms have been replaced with deuterium (B1214612) atoms. This results in a significant mass shift that is easily resolved by a mass spectrometer, while the chromatographic behavior and ionization efficiency remain virtually identical to the unlabeled analyte.

The use of a stable isotope-labeled internal standard corrects for variations in sample preparation, injection volume, and matrix effects, thereby significantly improving the accuracy and precision of the quantification.

Table 3: Application of Isotopic Labeling in the Quantification of this compound

AnalyteInternal StandardAnalytical TechniquePrinciple of QuantificationAdvantages
This compoundThis compound-d62LC-MS/MSThe ratio of the peak area of the analyte to the peak area of the internal standard is used to determine the concentration of the analyte.High accuracy, precision, and specificity. Correction for matrix effects and procedural losses.

Preclinical Investigations and Research Applications Non Human or in Vitro Models

In Vitro Antimicrobial Efficacy Studies

Direct and specific data on the in vitro antimicrobial efficacy of 7-Epi-lincomycin 2,7-Dipalmitate, including Minimum Inhibitory Concentration (MIC) determinations and time-kill kinetic assays, are not extensively documented in publicly accessible scientific literature. However, it is understood that as a derivative of lincomycin (B1675468), its antibacterial properties would be of significant interest. For the parent compound, lincomycin, such studies are foundational in characterizing its antimicrobial profile.

There is a lack of specific MIC data for this compound against a range of bacterial pathogens. For lincosamides in general, MICs are determined using standardized methods such as broth microdilution or agar (B569324) dilution to establish the lowest concentration of the agent that inhibits the visible growth of a microorganism. This quantitative measure is crucial for assessing the potency of an antibiotic against specific bacteria. While data for the parent compound, lincomycin, exists, it is not directly transferable to the dipalmitate ester due to differences in chemical structure that can affect uptake and activity.

Similarly, specific time-kill kinetic assays for this compound are not found in the reviewed literature. These assays provide valuable information on the pharmacodynamic properties of an antimicrobial agent, distinguishing between bactericidal (killing) and bacteriostatic (inhibiting growth) activity over time. Such studies would be necessary to fully characterize the antimicrobial profile of this specific derivative.

Cell-Based Assays for Ribosomal Inhibition

Lincosamide antibiotics, including lincomycin, are known to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. It is presumed that this compound, as a derivative, would share this mechanism of action. Cell-free translation assays and other cell-based methods are employed to study the inhibitory effects on the ribosome. However, specific studies detailing the binding affinity or inhibitory concentration of this compound in such assays are not currently available.

Mechanistic Studies Using Bacterial Strains with Defined Resistance Determinants

Research on lincosamide resistance mechanisms often involves bacterial strains with known resistance genes, such as erm (erythromycin ribosome methylation) genes, which can confer cross-resistance to macrolides, lincosamides, and streptogramins (MLSB phenotype). While studies on other lincomycin derivatives have explored their activity against such resistant strains, specific data for this compound is absent. Investigating its efficacy against these well-characterized resistant strains would be a critical step in understanding its potential clinical utility.

Applications as a Reference Standard in Lincosamide Research

The most clearly defined application of this compound is as a reference standard in analytical and research environments. axios-research.comlgcstandards.comaxios-research.com Chemical suppliers list this compound for use in analytical method development, method validation, and quality control applications during the synthesis and formulation stages of drug development. axios-research.com Its availability as a well-characterized chemical entity allows for the accurate identification and quantification of related substances in pharmaceutical preparations. Deuterated versions, such as this compound-d62, are also available for use in mass spectrometry-based analyses. lgcstandards.comscbt.com

Development of Advanced Delivery Systems for Lincosamide Research (e.g., nanoparticles)

There is no specific information in the reviewed literature regarding the use of this compound in the development of advanced delivery systems like nanoparticles. Research into such formulations for other lincosamides aims to improve their pharmacokinetic properties, enhance their efficacy, and overcome resistance.

Future Directions and Research Perspectives

Exploring Novel Synthetic Routes for Improved Yield and Selectivity

The chemical architecture of lincosamides, characterized by a substituted proline amino acid linked to a sulfur-containing octose sugar, presents considerable synthetic challenges. nih.govwikipedia.org Historically, many derivatives have been accessed through semi-synthesis from the natural product lincomycin (B1675468). wikipedia.org However, to access a broader and more diverse range of analogs, including compounds like 7-Epi-lincomycin 2,7-Dipalmitate, and to optimize production, novel and more efficient synthetic strategies are paramount.

Current research focuses on several promising avenues:

Component-Based Synthesis: A flexible, component-based synthetic route to the amino sugar fragment of lincosamides has been developed. nih.gov This approach utilizes nitroaldol chemistry to construct key bonds within the complex amino sugar and employs a glycal epoxide as a versatile glycosyl donor. nih.gov The ability to exchange building blocks and perform late-stage functionalization opens the door to creating a wide variety of lincosamide analogs that are not accessible through traditional semi-synthesis. nih.gov

Enzymatic and Chemoenzymatic Strategies: The biosynthesis of lincosamides involves a series of enzymatic transformations. nih.govpnas.org Researchers are exploring the use of these enzymes, or engineered variants, to achieve highly specific modifications of the lincosamide scaffold. nih.gov For instance, structure- and calculation-based enzyme engineering of pyridoxal-5'-phosphate (PLP)-dependent enzymes has been used to generate unnatural lincosamide derivatives with altered selectivity. nih.gov Such chemoenzymatic approaches could offer a more direct and stereoselective route to specific epimers like the 7-epi configuration.

Advanced Chemical Reactions: The synthesis of novel lincomycin derivatives has been achieved through various modern organic reactions. These include the Mitsunobu reaction, SN2 reactions, and palladium-catalyzed cross-coupling reactions to modify the C-7 position of the lincomycin scaffold. nih.govnih.gov These methods provide powerful tools for introducing diverse functionalities and exploring the structure-activity relationships of new analogs. nih.gov

These evolving synthetic methodologies are crucial for producing this compound and other novel derivatives in sufficient quantities for further study and for fine-tuning their properties to enhance yield, purity, and ultimately, therapeutic potential.

Advanced Computational Studies for Rational Design of Lincosamide Analogs

Rational drug design, which leverages computational methods to predict the interaction between drug candidates and their biological targets, is a cornerstone of modern medicinal chemistry. patsnap.comopenmedicinalchemistryjournal.com This approach aims to improve efficacy, minimize off-target effects, and accelerate the development pipeline. patsnap.com For lincosamides, which bind to the 50S ribosomal subunit to inhibit bacterial protein synthesis, computational studies offer a powerful lens through which to understand and engineer new derivatives. nih.govmsdvetmanual.com

Key computational techniques applicable to the design of lincosamide analogs include:

Molecular Modeling and Docking: These techniques allow for the visualization and simulation of how a molecule like this compound would bind to its ribosomal target. patsnap.comopenmedicinalchemistryjournal.com By modeling the three-dimensional structure of the drug-target complex, researchers can analyze binding affinities and interaction patterns, providing insights into how structural modifications might enhance binding and overcome resistance. patsnap.com For example, understanding the steric and electronic effects of the 7-epi configuration and the bulky dipalmitate esters is critical.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR studies aim to correlate the chemical structure of a series of compounds with their biological activity. openmedicinalchemistryjournal.comresearchgate.net By developing QSAR models for lincosamides, it is possible to predict the antibacterial potency of novel, unsynthesized analogs, thereby prioritizing the most promising candidates for synthesis and experimental testing.

Virtual Screening: This computational method involves screening large libraries of virtual compounds to identify those with a high probability of binding to the target. patsnap.comopenmedicinalchemistryjournal.com For lincosamides, virtual screening could be used to explore a vast chemical space of potential derivatives, identifying novel scaffolds or side chains that could lead to next-generation antibiotics. pnas.org

A rational prioritization strategy, combining predictions of solubility, membrane permeability, and binding affinity, has been successfully applied to other antibiotic classes like macrolides and can serve as a template for lincosamide development. pnas.org Such a tiered optimization approach, using a combination of free energy simulations and quantum mechanics/molecular mechanics (QM/MM) calculations, can create a targeted library of compounds highly enriched in molecules with antibacterial activity. pnas.org

Investigating Broader Biological Activities Beyond Antibacterial Effects (e.g., immunomodulatory properties in preclinical models)

While the primary function of lincosamides is to inhibit bacterial growth, there is growing evidence that some antibiotics, including the lincosamide clindamycin (B1669177), possess immunomodulatory and anti-inflammatory properties. taylorandfrancis.comnih.govresearchgate.net These "off-target" effects are of significant interest as they could offer therapeutic benefits in a variety of disease contexts, particularly those with an inflammatory component.

Future research on this compound should include preclinical studies to explore these broader biological activities. Key areas of investigation would include:

Modulation of Cytokine Production: Clindamycin has been shown to modulate the induction of inflammatory cytokines in macrophages. nih.gov Preclinical models could be used to assess whether this compound can similarly alter the production of pro-inflammatory and anti-inflammatory cytokines by immune cells.

Effects on Immune Cell Function: Antibiotics can interact with various immune cells, including neutrophils. researchgate.net Studies could investigate the impact of this compound on neutrophil functions such as migration, phagocytosis, and the formation of neutrophil extracellular traps (NETs).

Anti-inflammatory Effects in Dermatological and Respiratory Models: Given the use of clindamycin in treating acne, which has an inflammatory component, and the documented anti-inflammatory effects of macrolides in chronic respiratory diseases, it would be valuable to test this compound in preclinical models of inflammatory skin conditions and airway inflammation. nih.govnih.gov

The dipalmitate esters in this compound could potentially influence its pharmacokinetic properties and tissue distribution, which might in turn affect its immunomodulatory potential. msdvetmanual.com Uncovering such activities could expand the potential therapeutic applications of this compound beyond its role as a simple antibacterial agent.

Development of High-Throughput Screening Assays for Lincosamide Derivatives

High-throughput screening (HTS) is a critical tool in modern drug discovery, enabling the rapid evaluation of large libraries of chemical compounds for biological activity. nih.govmdpi.com The development of robust HTS assays specifically tailored for lincosamide derivatives would significantly accelerate the discovery of new and improved antibiotics.

There are two main approaches to HTS that could be applied to lincosamides:

Cellular Target-Based HTS (CT-HTS): This approach involves screening compounds for their ability to inhibit the growth of whole bacterial cells. mdpi.com A typical workflow would involve exposing various bacterial strains, including multidrug-resistant ones, to a library of lincosamide derivatives in a multi-well plate format and measuring bacterial growth inhibition. mdpi.com This method has the advantage of identifying compounds that are intrinsically active and can penetrate the bacterial cell wall.

Molecular Target-Based HTS (MT-HTS): This strategy focuses on the direct interaction between the drug and its molecular target. mdpi.com For lincosamides, this would involve an assay that measures the binding of derivatives to the bacterial 50S ribosomal subunit or their ability to inhibit the peptidyltransferase reaction in a cell-free system. nih.govmdpi.com While this approach can identify potent binders, it may not always translate to whole-cell activity due to factors like poor permeability or efflux. mdpi.com

A successful HTS campaign for lincosamide derivatives would likely involve a combination of these approaches, starting with a broad screen and then progressing to more detailed characterization of the "hits." The development of such assays is crucial for systematically exploring the vast chemical space of possible lincosamide analogs and identifying lead compounds with superior properties.

Role of this compound in Understanding Lincosamide Pharmacology and Resistance

The specific chemical features of this compound make it a valuable tool for probing the intricacies of lincosamide pharmacology and the mechanisms of bacterial resistance. Lincosamides function by binding to the 23S rRNA of the 50S ribosomal subunit, interfering with peptide bond formation. nih.gov Resistance can arise through several mechanisms, including target site modification (e.g., methylation of the ribosome), enzymatic inactivation of the drug, or active efflux of the antibiotic from the bacterial cell. nih.govnih.gov

The study of this compound can contribute to our understanding in several ways:

Probing the Ribosomal Binding Pocket: The stereochemistry at the C-7 position is known to be important for the interaction of lincosamides with the ribosome. nih.gov Comparing the binding and activity of lincomycin with its 7-epimer can provide detailed insights into the topology of the binding site and the specific interactions that govern potency. The bulky dipalmitate esters at the 2- and 7-positions may also influence how the molecule orients itself within the ribosomal exit tunnel.

Investigating Resistance Mechanisms: The structural modifications in this compound may affect its susceptibility to known resistance mechanisms. For example, the dipalmitate esters could sterically hinder the access of drug-inactivating enzymes like lincosamide nucleotidyltransferases. nih.gov Furthermore, its altered structure might allow it to evade some forms of target-site modification that confer resistance to other lincosamides.

Structure-Activity Relationship (SAR) Studies: As a unique analog, this compound is a key data point in the broader SAR landscape of lincosamides. By systematically comparing its antibacterial spectrum and potency against a panel of clinically relevant pathogens with those of other lincosamide derivatives, researchers can build more comprehensive models of how specific structural features contribute to antibacterial efficacy. nih.govnih.gov

In essence, this compound is more than just a potential therapeutic agent; it is a chemical probe that can help to illuminate the fundamental molecular interactions that underpin the action of and resistance to this important class of antibiotics.

Q & A

Q. What are the critical steps for synthesizing 7-Epi-lincomycin 2,7-Dipalmitate, and how can its stereochemical purity be validated?

Synthesis typically involves regioselective palmitoylation at the 2- and 7-hydroxyl groups of the lincomycin backbone. Key steps include protecting group strategies to ensure selective acylation and Mitsunobu reactions for stereochemical control at the 7-epi position . To validate stereochemical purity, use nuclear magnetic resonance (NMR) spectroscopy (e.g., NOESY for spatial proximity analysis) and chiral high-performance liquid chromatography (HPLC). Mass spectrometry (MS) and X-ray crystallography (if crystals are obtainable) further confirm structural integrity .

Q. How does this compound inhibit bacterial growth, and what assays are suitable for assessing its ribosomal binding efficacy?

The compound binds to the 50S ribosomal subunit, disrupting peptidyl transferase activity during protein synthesis. To evaluate binding, employ:

  • Radioligand displacement assays using labeled erythromycin or clindamycin as competitors.
  • Cryo-electron microscopy (cryo-EM) to visualize ribosomal interactions.
  • Minimum inhibitory concentration (MIC) assays against Gram-positive pathogens (e.g., Streptococcus pneumoniae) to correlate binding with antibacterial activity .

Q. What analytical methods are recommended for characterizing lipid solubility and stability of this compound?

  • Lipophilicity : Measure partition coefficients (logP) via shake-flask method or HPLC-derived logD.
  • Stability : Conduct accelerated stability studies under varying pH (2–9), temperature (4–40°C), and humidity (40–75% RH). Use HPLC to monitor degradation products and kinetic modeling to predict shelf life .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound against macrolide-lincosamide-resistant pathogens?

Focus on modifying the palmitoyl chains and C-7 stereochemistry to evade resistance mechanisms (e.g., erm-mediated methylation of rRNA). Strategies include:

  • Introducing bulky substituents (e.g., cyclopropyl groups) to sterically hinder methyltransferase binding .
  • Testing hybrid derivatives with thiazole or thiadiazole moieties to enhance ribosomal affinity .
  • Use molecular dynamics simulations to predict binding free energy changes in mutated ribosomes .

Q. What in vivo models are appropriate for evaluating the pharmacokinetic-pharmacodynamic (PK/PD) profile of this compound?

  • Rodent infection models : Assess efficacy in murine pneumonia or sepsis models infected with erm+/mef+ S. pneumoniae. Measure bacterial load reduction in lungs/serum post-administration .
  • Tissue distribution studies : Use LC-MS/MS to quantify drug levels in target organs (e.g., lungs, liver) and correlate with MIC values.
  • Dose fractionation studies to determine whether efficacy is time- or concentration-dependent .

Q. How can contradictory data on this compound’s antifungal activity be resolved?

Discrepancies may arise from variations in ergosterol synthesis inhibition assays. To address this:

  • Standardize fungal strains (e.g., Candida albicans ATCC 90028) and growth media.
  • Include ergosterol quantification via HPLC-UV and validate results with knockout strains lacking ergosterol biosynthesis genes.
  • Control for off-target effects using transcriptomic profiling (RNA-seq) to identify non-ergosterol pathways impacted by the compound .

Q. What experimental controls are essential when studying this compound’s impact on viral replication?

  • Include ribavirin or acyclovir as positive controls for broad-spectrum antiviral activity.
  • Use cell viability assays (e.g., MTT) to distinguish antiviral effects from cytotoxicity.
  • Employ pseudo-typed viruses to confirm specificity against enveloped vs. non-enveloped viruses .

Methodological Best Practices

Q. How should researchers design dose-ranging studies to minimize toxicity while maintaining efficacy?

  • Conduct MTD (maximum tolerated dose) studies in rodents, monitoring organ histopathology and serum biomarkers (e.g., ALT, creatinine).
  • Use Hill equation modeling to establish EC50/EC90 values for efficacy-toxicity ratios.
  • Incorporate toxicogenomic screens to identify early gene expression markers of hepatotoxicity .

Q. What statistical approaches are robust for analyzing synergistic effects between this compound and β-lactams?

  • Apply Checkerboard assays to calculate fractional inhibitory concentration indices (FICI).
  • Use Bliss independence or Loewe additivity models for synergy quantification.
  • Validate findings with time-kill curves to assess bactericidal kinetics .

Q. How can researchers ensure reproducibility in SAR studies across laboratories?

  • Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data principles for sharing synthesis protocols and assay conditions.
  • Use QC (quality control) standards (e.g., ≥95% purity via HPLC, NMR spectra deposited in public repositories).
  • Collaborate via multi-center studies to validate key findings .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.